molecular formula C13H20N2O2 B2818286 Tert-butyl 3-amino-3-pyridin-2-ylbutanoate CAS No. 2248407-38-5

Tert-butyl 3-amino-3-pyridin-2-ylbutanoate

Cat. No.: B2818286
CAS No.: 2248407-38-5
M. Wt: 236.315
InChI Key: XLLJFYIHWRNRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-3-pyridin-2-ylbutanoate is an organic compound with the molecular formula C13H20N2O2 It is a derivative of butanoic acid, featuring a tert-butyl ester group and an amino-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-pyridin-2-ylbutanoate typically involves the esterification of 3-amino-3-pyridin-2-ylbutanoic acid with tert-butanol. This reaction is often catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-pyridin-2-ylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl 3-amino-3-pyridin-2-ylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-pyridin-2-ylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-pyridine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

Tert-butyl 3-amino-3-pyridin-2-ylbutanoate is unique due to its specific structural features, such as the combination of a tert-butyl ester group and an amino-pyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 3-amino-3-pyridin-2-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)9-13(4,14)10-7-5-6-8-15-10/h5-8H,9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLJFYIHWRNRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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